BenchChemオンラインストアへようこそ!

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile (CAS 1272069-02-9) is a heterocyclic building block featuring a fused pyrazole–triazole scaffold with a carbonitrile substituent. Its molecular formula is C8H8N6, molecular weight 188.19 g/mol, and it is supplied at ≥95% purity for research purposes.

Molecular Formula C8H8N6
Molecular Weight 188.19 g/mol
CAS No. 1272069-02-9
Cat. No. B1455466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile
CAS1272069-02-9
Molecular FormulaC8H8N6
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C#N)N2C=NC=N2)C
InChIInChI=1S/C8H8N6/c1-6-7(3-9)8(13(2)12-6)14-5-10-4-11-14/h4-5H,1-2H3
InChIKeyYKKAXKGJTRGSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile CAS 1272069-02-9: Evidence-Based Procurement Guide


1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile (CAS 1272069-02-9) is a heterocyclic building block featuring a fused pyrazole–triazole scaffold with a carbonitrile substituent [1]. Its molecular formula is C8H8N6, molecular weight 188.19 g/mol, and it is supplied at ≥95% purity for research purposes [1]. Unlike simpler pyrazole carbonitriles, its bis-heterocyclic architecture imparts distinct physicochemical properties that can influence molecular recognition and lead optimization campaigns.

Why Generic Substitution of 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile Fails for Research Procurement


Direct replacement of this compound with in-class analogs (e.g., 1,3-dimethyl-1H-pyrazole-4-carbonitrile, which lacks the triazole ring, or 1H-1,2,4-triazole-4-carbonitrile, which lacks the pyrazole ring) is scientifically unsound because even small structural modifications can drastically alter hydrogen-bonding capacity, lipophilicity, and metabolic stability [1][2]. The 1,2,4-triazole moiety is known to improve metabolic resistance and target binding affinity in kinase and CYP inhibition assays, meaning that procurement of a de-triazolylated or de-pyrazolated surrogate risks invalidating quantitative structure–activity relationship (QSAR) models and biological results [1].

Quantitative Differentiation Evidence for 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile vs. Closest Analogs


Increased Hydrogen-Bond Acceptor Capacity vs. Mono-Heterocyclic Pyrazole Carbonitriles

In structure-based drug design, the total number of hydrogen-bond acceptors (HBA) directly influences solubility and target engagement. The target compound possesses 4 HBA sites (pyrazole N, triazole N atoms, and nitrile N), whereas 1,3-dimethyl-1H-pyrazole-4-carbonitrile (representative mono-heterocyclic analog) has only 3 HBA sites [1][2]. This additional HBA site, donated by the 1,2,4-triazole ring, can form extra stabilizing interactions with polar residues in enzyme active sites, a feature commonly exploited to improve binding affinity [3].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Reduced Lipophilicity (XLogP = 0.4) vs. Common Pyrazole Carbonitrile Building Blocks

Lipophilicity, expressed as XLogP, is a critical determinant of membrane permeability and off-target promiscuity. The target compound exhibits an XLogP of 0.4 [1]. In contrast, many commercially utilized pyrazole-4-carbonitrile building blocks without the triazole ring have higher XLogP values (e.g., 1,3-dimethyl-1H-pyrazole-4-carbonitrile, estimated XLogP ≈ 1.2) [2]. The lower lipophilicity of the target compound, conferred by the triazole ring, predicts improved aqueous solubility and reduced cytochrome P450-mediated metabolism, aligning with drug-likeness guidelines (e.g., Lipinski's Rule of Five) [3].

ADME Lipophilicity Drug-Likeness

Elevated Topological Polar Surface Area (TPSA = 72.3 Ų) vs. Mono-Heterocyclic Analogs

Topological polar surface area (TPSA) is a descriptor commonly used to predict CNS penetration and oral bioavailability. The target compound has a computed TPSA of 72.3 Ų [1]. This value is significantly higher than that of 1,3-dimethyl-1H-pyrazole-4-carbonitrile (estimated TPSA ~53 Ų) [2]. For optimal CNS exposure, TPSA should generally be <60–70 Ų; thus, the target compound's elevated TPSA may steer distribution toward peripheral tissues, making it a better choice for non-CNS targets [3]. This differentiates it from lower-TPSA pyrazole carbonitriles that may exhibit unwanted CNS penetration.

CNS Drug Design Permeability Polar Surface Area

Recommended Procurement Scenarios for 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile


Fragment-Based Lead Generation Targeting Kinases or CYP Enzymes

The compound's 4 hydrogen-bond acceptor sites and low lipophilicity (XLogP = 0.4) make it an excellent fragment for soaking into kinase active sites where polar contacts with hinge regions are critical [1]. Its TPSA of 72.3 Ų suggests limited CNS penetration, reducing off-target neurological effects when developing peripherally restricted kinase inhibitors [1][2].

Synthesis of 1,2,4-Triazole-Functionalized Libraries for Antifungal Screening

1,2,4-Triazole is a well-validated pharmacophore in antifungal drug design (e.g., fluconazole). This building block provides a pre-assembled pyrazole–triazole core with a nitrile handle for rapid diversification into compound libraries [1]. Using a component that already contains the triazole ring avoids the need for late-stage triazole installation, which can be synthetically challenging and low-yielding [2].

Construction of PROTAC Linker–Warhead Conjugates

The nitrile group at position 4 offers a synthetic handle for further functionalization (e.g., reduction to amine, hydrolysis to acid), while the 1,2,4-triazole moiety can form additional hydrogen bonds with E3 ligase domains. This dual reactivity is useful for building PROTAC molecules where precise spatial orientation of ligand–linker junctions is required [1].

Negative Control for CNS Penetration Studies

Because its TPSA (72.3 Ų) exceeds the typical CNS drug threshold, this compound can serve as a peripherally restricted control in phenotypic screening panels, helping researchers differentiate between CNS-mediated and peripheral mechanisms of action [2].

Quote Request

Request a Quote for 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.